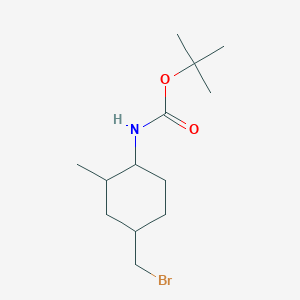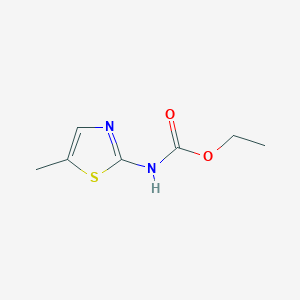
Cinerubin A hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinerubin A hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces violaceochromogenes. Anthracyclines are a class of drugs used in cancer chemotherapy derived from certain types of Streptomyces bacteria. This compound is known for its potent antitumor properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinerubin A hydrochloride involves the fermentation of Streptomyces violaceochromogenes. The fermentation process includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The specific conditions for fermentation include maintaining the culture at 27°C for 7 days in a medium containing starch, soybean meal, yeast extract, calcium carbonate, and thiostreptone .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is extracted with organic solvents like acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques such as silica-gel column chromatography and LH-20 column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cinerubin A hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracycline structure.
Substitution: Substitution reactions can occur at various positions on the anthracycline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Applications De Recherche Scientifique
Cinerubin A hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of anthracyclines.
Biology: The compound is used to study the effects of anthracyclines on cellular processes and to investigate the mechanisms of drug resistance in cancer cells.
Medicine: this compound is studied for its antitumor properties and potential use in cancer therapy.
Industry: The compound is used in the development of new anthracycline derivatives with improved therapeutic properties.
Comparaison Avec Des Composés Similaires
Cinerubin A hydrochloride is compared with other anthracyclines such as:
Doxorubicin: Another widely used anthracycline with similar mechanisms of action but different toxicity profiles.
Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.
Aclacinomycin A: Structurally similar to this compound but with different pharmacological properties.
This compound is unique due to its specific structure and the presence of certain sugar moieties that influence its biological activity and pharmacokinetics.
Propriétés
Formule moléculaire |
C42H53NO16 |
|---|---|
Poids moléculaire |
827.9 g/mol |
Nom IUPAC |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3 |
Clé InChI |
STUJMJDONFVTGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



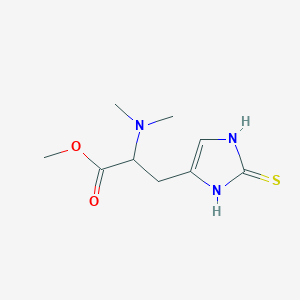
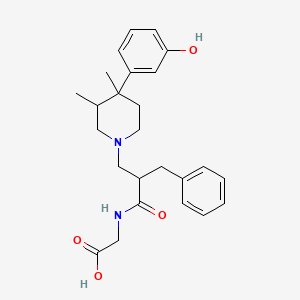
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
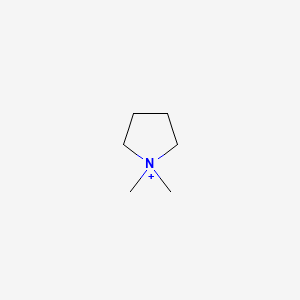
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
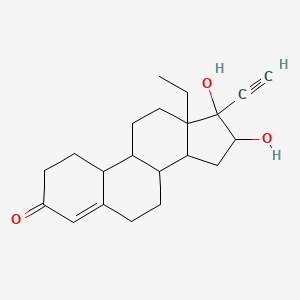

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/no-structure.png)
